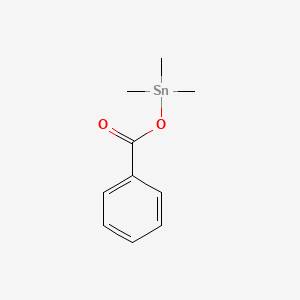
3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core substituted with two 2,4,6-trihydroxyphenyl groups, making it a molecule of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4,6-trihydroxybenzaldehyde with a suitable benzofuran precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic and benzofuran moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzofuran compounds .
Wissenschaftliche Forschungsanwendungen
3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4,6-trihydroxyphenyl)methane: Similar structure but lacks the benzofuran core.
3,3’-Bis(2,4,6-trihydroxyphenyl)-2,2’-bifuran: Contains a bifuran core instead of a benzofuran core.
Uniqueness
3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one is unique due to its benzofuran core, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it more versatile for various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
6295-54-1 |
|---|---|
Molekularformel |
C20H14O8 |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
3,3-bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H14O8/c21-9-5-13(23)17(14(24)6-9)20(18-15(25)7-10(22)8-16(18)26)12-4-2-1-3-11(12)19(27)28-20/h1-8,21-26H |
InChI-Schlüssel |
ZUGLDTRWGGVARV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=C(C=C(C=C3O)O)O)C4=C(C=C(C=C4O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


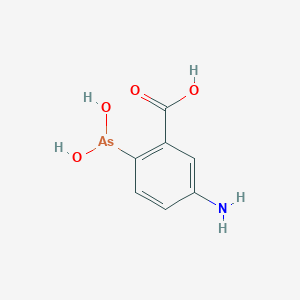
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
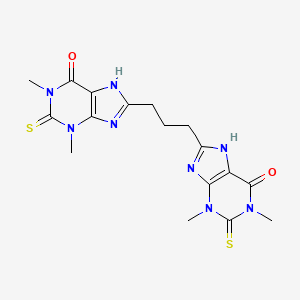
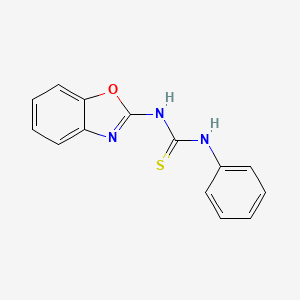
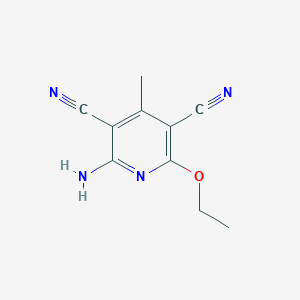
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)
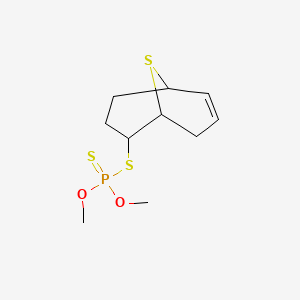
![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)



